molecular formula C9H12FN B3076192 N-ethyl-2-fluoro-4-methylaniline CAS No. 1040034-80-7

N-ethyl-2-fluoro-4-methylaniline

Cat. No. B3076192
CAS RN: 1040034-80-7
M. Wt: 153.2 g/mol
InChI Key: PYJRYGGMMNMYNW-UHFFFAOYSA-N
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Description

“N-ethyl-2-fluoro-4-methylaniline” is an organic compound with the CAS Number: 1040034-80-7 . It has a molecular weight of 153.2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12FN/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 153.2 . The density of a similar compound, 2-Fluoro-4-methylaniline, is 1.108 g/mL at 25 °C .

Scientific Research Applications

Metabonomic Assessment and Toxicity Biomarkers

N-ethyl-2-fluoro-4-methylaniline's impact on biological systems has been explored through metabonomic assessments, revealing its effects on low-molecular-weight metabolites in organisms such as earthworms. This compound, alongside other fluoroanilines, has shown specific biochemical changes in treated organisms, indicating its potential utility in developing novel biomarkers for xenobiotic toxicity. These findings are crucial for understanding the compound's interactions with biological systems and its environmental impact (Bundy et al., 2002).

Catalytic Applications in Organic Synthesis

Research into this compound has also uncovered its relevance in catalysis, particularly in reactions involving carbon dioxide as a C1 building block. A fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex, utilizing fluorous imidazolium salts derived from fluoroanilines, demonstrated enhanced catalytic efficiency for formylating and methylating amines with CO2. This application highlights the compound's role in green chemistry and sustainable industrial processes (Yang et al., 2015).

Molecular Imaging Probes

In the field of molecular imaging, particularly positron emission tomography (PET), derivatives of this compound have been synthesized and evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives displayed high affinity for β-amyloid aggregates, suggesting their utility in diagnosing and monitoring Alzheimer's disease through non-invasive imaging techniques (Cui et al., 2012).

Chemical Hybridizing Agents in Agriculture

The compound's derivatives have been explored for their application as chemical hybridizing agents in agriculture, particularly for inducing male sterility in hermaphrodite plants like common wheat. This research suggests potential agricultural uses of this compound derivatives in improving crop breeding and hybrid seed production processes (Iskra et al., 2013).

Material Science and Polymer Chemistry

In material science and polymer chemistry, this compound has been implicated in the synthesis of conducting polymers with potential applications in charge-storage devices and ion-exchange membranes. These materials show promise for use in energy storage systems and water purification technologies, demonstrating the compound's versatility across various scientific disciplines (Sahin et al., 2009; Sivakkumar & Saraswathi, 2004).

Safety and Hazards

“N-ethyl-2-fluoro-4-methylaniline” is considered hazardous. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. It should be handled only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

N-ethyl-2-fluoro-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRYGGMMNMYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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